molecular formula C13H9FN2 B1348955 2-(2-fluorophenyl)-1H-benzimidazole CAS No. 321-51-7

2-(2-fluorophenyl)-1H-benzimidazole

Cat. No. B1348955
CAS RN: 321-51-7
M. Wt: 212.22 g/mol
InChI Key: ASFACGIBGAEFHS-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorophenyl)-1H-benzimidazole” would be a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of a fusion of benzene and imidazole .


Molecular Structure Analysis

The molecular structure of “2-(2-fluorophenyl)-1H-benzimidazole” would consist of a benzimidazole core with a fluorophenyl group attached at the 2-position . The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “2-(2-fluorophenyl)-1H-benzimidazole” would undergo would depend on the reaction conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-fluorophenyl)-1H-benzimidazole”, such as its melting point, boiling point, and solubility, would need to be determined experimentally .

Scientific Research Applications

  • 2-Fluorodeschloroketamine

    • Scientific Field : Pharmacology
    • Application Summary : 2-Fluorodeschloroketamine is a dissociative anesthetic related to ketamine. Its sale and use as a designer drug have been reported in various countries .
    • Methods of Application : The synthesis of 2-FDCK was first described in a 2013 paper as part of a larger effort to synthesize and evaluate new anesthetic drugs based on ketamine and its analogues .
    • Results or Outcomes : In January 2023, Israeli Biotech company “Clearmind Medicine Inc.” announced the successful completion of a preclinical study examining 2-FDCK in a rat model of depression, with the compound outperforming ketamine in longevity of antidepressant effect .
  • 2-(2-Fluorophenyl)pyrrolidine

    • Scientific Field : Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff
    • Application Summary : 2-(2-Fluorophenyl)pyrrolidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .

Safety And Hazards

Like all chemicals, “2-(2-fluorophenyl)-1H-benzimidazole” should be handled with care. Its specific safety and hazard information would be provided in its Material Safety Data Sheet .

Future Directions

The future directions for research on “2-(2-fluorophenyl)-1H-benzimidazole” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-(2-fluorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFACGIBGAEFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352798
Record name 2-(2-fluorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805270
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-fluorophenyl)-1H-benzimidazole

CAS RN

321-51-7
Record name 2-(2-fluorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AW White, R Almassy, AH Calvert… - Journal of medicinal …, 2000 - ACS Publications
The nuclear enzyme poly(ADP-ribose) polymerase (PARP) facilitates the repair of DNA strand breaks and is implicated in the resistance of cancer cells to certain DNA-damaging agents…
Number of citations: 380 pubs.acs.org
M Goswami, MM Dutta, P Phukan - Research on Chemical Intermediates, 2018 - Springer
A simple and efficient procedure for synthesis of 2-substituted benzimidazole and benzothiazole has been developed by using sulfonic-acid-functionalized activated carbon as …
Number of citations: 21 link.springer.com
K Mohammed Khan, M Khan, N Ambreen… - Medicinal …, 2012 - ingentaconnect.com
Benzimidazole derivatives 1-24 have been synthesized and their in vitro β-glucuronidase inhibitory activitiy was evaluated. Compounds 15 (IC50 = 6.33 ± 0.40 μM), 7 (IC50 = 22.0 ± …
Number of citations: 21 www.ingentaconnect.com
H Siddiqui, R Farooq, BP Marasini, R Malik… - Bioorganic & Medicinal …, 2016 - Elsevier
A library of benzimidazole derivatives 1–20 were synthesized, and studied for their α-chymotrypsin (α-CT) inhibitory activity in vitro. Kinetics and molecular docking studies were …
Number of citations: 13 www.sciencedirect.com
MM Dutta, M Goswami, P Phukan - 2019 - nopr.niscpr.res.in
A simple and efficient method for the synthesis of substituted benzimidazole and benzothiazole using sulfonic acid functionalized cobalt ferrite magnetic nanocatalyst has been …
Number of citations: 1 nopr.niscpr.res.in
M Jin, G Song, Z Li, F Zhou, B Fan… - Journal of Heterocyclic …, 2014 - Wiley Online Library
2‐Aryl‐1‐arylmethyl‐1H‐benzimidazoles were prepared in excellent yields by the condensation of o‐phenylenediamine with aldehydes under mechanically activated solvent‐free …
Number of citations: 6 onlinelibrary.wiley.com

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